molecular formula C10H10ClN3O2 B1475764 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one CAS No. 2090267-70-0

4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Cat. No.: B1475764
CAS No.: 2090267-70-0
M. Wt: 239.66 g/mol
InChI Key: WUWWIOBPAWQEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a heterocyclic compound that features both an oxadiazole and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine hydrate can form the oxadiazole ring, which is then chloromethylated using chloromethyl methyl ether in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylate or aldehyde derivative .

Scientific Research Applications

4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(bromomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
  • 4-(5-(methyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
  • 4-(5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Uniqueness

The presence of the chloromethyl group in 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one provides unique reactivity compared to its analogs. This allows for specific chemical modifications and interactions that may not be possible with other similar compounds .

Biological Activity

The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

  • Molecular Formula: C₉H₈ClN₃O₂
  • SMILES: CC1=C(C=CN=C1)N2C(=NOC(=N2)CCl)C(=O)N
  • InChIKey: ZPBYOBMASVOHIT-UHFFFAOYSA-N

The compound features a pyridine ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. A study evaluating 1,2,4-oxadiazole derivatives indicated that they possess promising activity against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.5
This compoundA54915.0
This compoundDU-14510.0

The compound's mechanism appears to involve the inhibition of key enzymes responsible for DNA synthesis and repair, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

Oxadiazoles have also been reported to exhibit antimicrobial properties. A study highlighted the broad-spectrum antimicrobial effects of similar oxadiazole compounds against both gram-positive and gram-negative bacteria . The chloromethyl group in this compound may enhance its interaction with microbial cell membranes.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in various assays. The presence of the oxadiazole ring is believed to contribute to its ability to inhibit pro-inflammatory cytokines .

Case Studies

A case study involving a series of synthesized oxadiazole derivatives demonstrated their effectiveness in reducing inflammation in animal models. The study reported a significant decrease in edema and inflammatory markers upon administration of these compounds compared to controls .

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWWIOBPAWQEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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